![molecular formula C6H12ClN3 B1381105 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1803601-55-9](/img/structure/B1381105.png)
3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
3-Ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .
Synthesis Analysis
Pyrazoles, including 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride, can be synthesized through various methods. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .Scientific Research Applications
Antileishmanial Applications
A study has shown that derivatives of this compound have potent in vitro antipromastigote activity, which could be useful in the treatment of leishmaniasis .
Antimalarial Research
The same study suggests that these derivatives could also be effective in antimalarial treatments, expanding the arsenal against malaria .
Antimicrobial Potential
Some derivatives have shown good antimicrobial potential, indicating possible use in developing new antimicrobial agents .
Future Directions
Pyrazoles, including 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride, have been found to exhibit a broad spectrum of biological activities, making them interesting targets for drug discovery . They have also been found to have applications in material chemistry, acting as semiconductors, liquid crystals, and organic light-emitting diodes . These findings suggest potential future directions for the research and development of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride and related compounds.
properties
IUPAC Name |
3-ethyl-1-methylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-6-5(7)4-9(2)8-6;/h4H,3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROGTSCOHNULDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride | |
CAS RN |
1803601-55-9 | |
Record name | 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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